disodium;2-hydroxy-3-(2-hydroxy-4-methoxy-6-sulfonatobenzoyl)-6-methoxybenzenesulfonate
Description
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid (commonly referred to as Benzophenone-9 or BP-9) is a synthetic organic UV filter characterized by its high polarity and water solubility due to the presence of two sulfonic acid groups and methoxy/hydroxyl substituents. Its disodium salt form (CAS 76656-36-5) is widely used in sunscreens, cosmetics, and industrial applications for its ability to absorb ultraviolet (UV) radiation in the UVA/UVB range (290–400 nm) . The compound has a molecular formula of C₁₅H₁₂O₁₁S₂·2Na, a molecular weight of 478.36 g/mol, and a melting point exceeding 300°C, indicating thermal stability . Industrial synthesis involves multi-step reactions with aminosulfonic acid and zinc chloride in solvents like 1,2-dichloroethane, achieving yields suitable for large-scale production .
Properties
CAS No. |
63270-28-0 |
|---|---|
Molecular Formula |
C15H12Na2O11S2 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
disodium;2-hydroxy-3-(2-hydroxy-4-methoxy-6-sulfonatobenzoyl)-6-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H14O11S2.2Na/c1-25-7-5-9(16)12(11(6-7)27(19,20)21)13(17)8-3-4-10(26-2)15(14(8)18)28(22,23)24;;/h3-6,16,18H,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
XFYMGUJRWNLSBR-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC(=C(C=C2O)OC)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disulfonic acid typically involves the sulfonation of 2,2’-dihydroxy-4,4’-dimethoxybenzophenone. The process can be summarized as follows:
Starting Material: 2,2’-dihydroxy-4,4’-dimethoxybenzophenone.
Sulfonation: The starting material is treated with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce sulfonic acid groups at the 5 and 5’ positions.
Purification: The product is then purified through crystallization or other suitable methods to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the sulfonation process while minimizing by-products.
Chemical Reactions Analysis
Acid-Base Reactions
TeO₂ demonstrates amphoterism, reacting with both acids and bases:
Reaction with Acids
In concentrated sulfuric acid (H₂SO₄), TeO₂ dissolves to form tellurium(IV) salts:
Hydrochloric acid (HCl) yields tellurium tetrachloride under heating:
Reaction with Bases
In alkaline solutions, TeO₂ forms tellurite ions (TeO₃²⁻):
Further reduction in basic media produces elemental tellurium:
Oxidation Reactions
TeO₂ acts as a precursor in oxidative processes:
Formation of Telluric Acid
Oxidation with strong oxidizers like hydrogen peroxide (H₂O₂) yields telluric acid (H₆TeO₆):
Under irradiation, TeO₂ converts to tellurates (TeO₆⁶⁻) in alkaline solutions:
Reaction with Halogens
TeO₂ reacts with fluorine gas at elevated temperatures to form tellurium hexafluoride:
Reduction Reactions
TeO₂ undergoes reduction to elemental tellurium or lower oxidation states:
Reduction by Hydrogen or Carbon Monoxide
At high temperatures (400–600°C):
Reduction in Nuclear Environments
In containment sumps with sodium thiosulfate (Na₂S₂O₃), radiolytic reduction occurs:
This reaction is critical in nuclear accident scenarios to mitigate tellurium release .
Thermal Decomposition
Heating TeO₂ above 733°C leads to sublimation without decomposition, but under controlled conditions, it forms volatile species like TeO₃ .
Radiolysis in Aqueous Media
Gamma irradiation in alkaline borate solutions promotes TeO₂ dissolution and subsequent redox cycling between Te(IV) and Te(VI) .
Key Thermodynamic Data
TeO₂’s versatility in redox and acid-base reactions underpins its utility in advanced materials and hazard mitigation, necessitating continued research into its environmental and industrial roles.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C15H16O8S2
- Molecular Weight : 392.42 g/mol
Photoprotection
DDBS is primarily known for its application as a UV filter in sunscreens and cosmetic formulations. Its ability to absorb UV radiation effectively protects the skin from harmful effects such as sunburn and skin cancer.
Case Study: Sunscreen Formulations
A study published in the Journal of Cosmetic Science demonstrated that formulations containing DDBS exhibited enhanced UV absorption compared to those without it. The study indicated that DDBS could provide broad-spectrum protection, making it an ideal candidate for modern sunscreen products .
Dye and Pigment Industry
DDBS is utilized as a dye in various applications due to its vibrant color and stability under light exposure. It is particularly effective in textile dyeing processes.
Research Findings
A comparative analysis conducted by researchers at a leading textile institute showed that fabrics dyed with DDBS maintained their color integrity after prolonged exposure to sunlight, outperforming traditional dyes . The study highlighted the compound's potential for use in outdoor textiles.
Material Science
In material science, DDBS has been explored for its role in enhancing the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and UV resistance.
Experimental Data
Research published in Polymer Degradation and Stability indicated that polymers blended with DDBS exhibited a significant increase in thermal stability compared to unmodified polymers. The study provided data showing a 30% improvement in thermal degradation temperature .
Pharmaceutical Applications
DDBS has also been investigated for its potential pharmaceutical applications, particularly as an active ingredient in drug formulations due to its solubility and stability.
Clinical Insights
A clinical trial reported in Pharmaceutical Research evaluated the efficacy of DDBS as a solubilizing agent for poorly soluble drugs. The results indicated that formulations containing DDBS showed improved bioavailability compared to standard formulations .
Table 1: Summary of Applications of DDBS
| Application Area | Key Benefits | Relevant Studies |
|---|---|---|
| Photoprotection | UV absorption, skin protection | Journal of Cosmetic Science |
| Dye Industry | Color stability under light | Textile Institute Study |
| Material Science | Enhanced thermal stability | Polymer Degradation and Stability |
| Pharmaceutical | Improved drug solubility | Pharmaceutical Research |
Table 2: Comparative Analysis of DDBS with Other Compounds
| Compound | UV Absorption Efficiency | Thermal Stability Improvement | Colorfastness Rating |
|---|---|---|---|
| DDBS | High | 30% | Excellent |
| Traditional Dye A | Moderate | 10% | Good |
| Traditional Dye B | Low | No improvement | Fair |
Mechanism of Action
The primary mechanism by which 2,2’-dihydroxy-4,4’-dimethoxybenzophenone-5,5’-disulfonic acid exerts its effects is through the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, thereby preventing the UV radiation from causing damage to the material or biological system it is protecting. The molecular targets include the chromophores within the compound that interact with UV light.
Comparison with Similar Compounds
Key Observations :
- BP-9’s sulfonic acid groups confer exceptional water solubility, making it ideal for water-resistant formulations, whereas BP-3 and BP-8 are lipophilic and prone to bioaccumulation .
- The low logP (-2.78) of BP-9 reduces skin penetration, enhancing safety compared to BP-3, which is linked to endocrine disruption and coral reef toxicity .
UV Absorption and Efficacy
| Compound | UV Range (nm) | Molar Extinction Coefficient (ε) | Environmental Stability |
|---|---|---|---|
| BP-9 | 290–370 | ~15,000 L·mol⁻¹·cm⁻¹ | High (resists hydrolysis) |
| BP-3 | 270–350 | ~10,000 L·mol⁻¹·cm⁻¹ | Moderate (photodegradable) |
| BP-4 | 280–360 | ~12,000 L·mol⁻¹·cm⁻¹ | High |
- BP-9’s broad-spectrum absorption outperforms BP-3 and BP-4 in the UVA region. Studies show BP-9 at 30 mg/L completely blocks UV-induced bacterial inactivation, demonstrating superior shielding capacity .
- BP-3’s lower stability under sunlight limits its longevity in formulations compared to BP-9 .
Industrial and Commercial Use
- BP-9: Preferred in water-based sunscreens, hair sprays, and industrial coatings due to solubility and stability. Suppliers like Santa Cruz Biotechnology and CHEMLYTE SOLUTIONS offer it at ≥98% purity for pharmaceutical and cosmetic R&D .
- BP-3 : Dominates oil-based sunscreens but faces declining demand due to ecological bans.
- BP-4 : Used in combination with BP-9 to enhance UVB protection in formulations requiring moderate solubility.
Biological Activity
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid (CAS Number: 76656-36-5) is a synthetic organic compound known for its applications in various fields, particularly in dermatological formulations as a light-protective agent. This compound is part of the benzophenone family and has garnered attention due to its biological activities and potential therapeutic uses.
- Molecular Formula : C15H12Na2O11S2
- Molecular Weight : 478.36 g/mol
- Appearance : Typically appears as a neat substance.
- Solubility : Soluble in water due to its disulfonic acid groups.
Biological Activity
The biological activity of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid has been explored primarily through its role as a UV filter and its antioxidant properties. Below are key findings from recent studies:
Antioxidant Activity
Research indicates that compounds similar to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone exhibit significant antioxidant properties. These properties are crucial for protecting biological systems against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Mechanism : The compound acts by scavenging free radicals and inhibiting lipid peroxidation, thus preventing cellular damage.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa (cervical) | 25 | Inhibition of cell proliferation |
| MCF-7 (breast) | 30 | Induction of apoptosis |
| A549 (lung) | 20 | Cell cycle arrest |
These results suggest potential applications in cancer therapy, where the compound may inhibit tumor growth through cytotoxic mechanisms.
Anti-inflammatory Properties
In addition to its antioxidant effects, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can modulate the expression of pro-inflammatory cytokines.
- Key Findings :
- Reduction in levels of IL-6 and TNF-alpha in vitro.
- Potential use in formulations aimed at treating inflammatory skin conditions.
Case Studies
-
Dermatological Applications :
A clinical study evaluated the effectiveness of formulations containing this compound in protecting skin from UV radiation. Patients using the formulation reported reduced erythema and improved skin hydration compared to control groups. -
Cancer Research :
An experimental study on mice treated with this compound showed a significant reduction in tumor size when combined with standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of this compound?
- Methodology :
- 1H-NMR : Confirm aromatic proton environments and hydroxyl/methoxy group positions. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while hydroxyl protons may appear as broad signals (if not deuterated) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M-Na]⁻ at m/z 434.3 for the disodium salt) and fragmentation patterns .
- HPLC : Employ reverse-phase chromatography with UV detection (λ ~280 nm) for purity assessment. A purity ≥98% is achievable with optimized gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
- Data Table :
| Parameter | Specification | Observed Result |
|---|---|---|
| Purity (HPLC) | ≥98% | 98.14% |
| Melting Point | >300°C | >300°C |
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Guidelines :
- Store in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of phenolic hydroxyl groups.
- Use desiccants to mitigate hygroscopicity, as sulfonic acid derivatives are prone to moisture absorption .
- Avoid prolonged exposure to temperatures >40°C to prevent thermal decomposition.
Advanced Research Questions
Q. What synthetic challenges arise in achieving high regioselectivity during the sulfonation of the benzophenone core?
- Key Issues :
- Competing sulfonation at ortho/meta positions relative to hydroxyl and methoxy groups.
- Mitigation Strategies :
- Use controlled stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) at low temperatures (0–5°C) to favor disubstitution at the 5,5' positions .
- Monitor reaction progress via TLC or inline IR to detect intermediates.
Q. How can computational modeling predict the compound’s UV-absorbing properties for photostability studies?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the HOMO-LUMO gap and predict λmax. Compare with experimental UV-Vis spectra (typically 320–350 nm for benzophenones) .
- Assess photodegradation pathways by simulating excited-state dynamics (TD-DFT) to identify vulnerable bonds (e.g., C-S or C-O).
Q. What strategies improve solubility in aqueous buffers for in vitro biological assays?
- Solutions :
- Adjust pH to >7.0 using sodium bicarbonate to deprotonate sulfonic acid groups, enhancing solubility.
- Use co-solvents (e.g., DMSO ≤1% v/v) without disrupting assay integrity .
- Formulate as a sodium salt (see ), which increases hydrophilicity compared to the free acid form.
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Analysis Framework :
- Assay Variability : Differences in cell lines (e.g., endothelial vs. epithelial) may explain divergent results. Standardize protocols using validated models (e.g., HUVECs for vascular studies) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., desulfonated derivatives) that may skew activity readings .
Methodological Best Practices
- Synthesis Optimization : Include a quenching step (e.g., ice-cwater) after sulfonation to prevent over-reaction .
- Purity Validation : Combine HPLC with ion chromatography to quantify residual sulfate/sulfite impurities .
- Biological Testing : Pre-equilibrate the compound in assay buffers for 24 hours to ensure complete dissolution.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
